molecular formula C28H28Cl2P2Pd B1278696 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride CAS No. 29964-62-3

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride

Cat. No. B1278696
CAS RN: 29964-62-3
M. Wt: 603.8 g/mol
InChI Key: JQXJBXVWVPVTOO-UHFFFAOYSA-L
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Description

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride, also known as Dichloro-1,4-bis(diphenylphosphino)butane-palladium(II), Palladium(II) chloride 1,4-bis(diphenylphosphino)butane complex, or PdCl2(dppb), is a compound with the empirical formula C28H28Cl2P2Pd . It has a molecular weight of 603.80 .


Molecular Structure Analysis

The molecular structure of 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride consists of a palladium atom at the center, surrounded by two chlorine atoms and a 1,4-bis(diphenylphosphino)butane molecule . The SMILES string representation of the molecule is Cl[Pd]Cl.C(CCP(c1ccccc1)c2ccccc2)CP(c3ccccc3)c4ccccc4 .


Chemical Reactions Analysis

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is used as a catalyst for various types of reactions. These include the Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It is also used for the catalysis of styrene carbonylation, coupling of alkyl Grignard reagents with organic halides, selective monoalkylation of organic polyhalides, and modification of the dihalovinyl moiety of synthetic pyrethroids .


Physical And Chemical Properties Analysis

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is a solid at 20 degrees Celsius . It is air sensitive and moisture sensitive . .

Scientific Research Applications

Catalysis of Styrene Carbonylation

This compound is used for the catalysis of styrene carbonylation . Styrene carbonylation is a process that involves the reaction of styrene with carbon monoxide to produce various carbonylated products.

Coupling of Alkyl Grignard Reagents with Organic Halides

It plays a crucial role in the coupling of alkyl Grignard reagents with organic halides . This process is important in the synthesis of various organic compounds.

Selective Monoalkylation of Organic Polyhalides

The compound is used for the selective monoalkylation of organic polyhalides . This process is used in organic synthesis to selectively introduce an alkyl group into a molecule.

Modification of the Dihalovinyl Moiety of Synthetic Pyrethroids

It is used in the modification of the dihalovinyl moiety of synthetic pyrethroids . Synthetic pyrethroids are a type of pesticide, and this modification can enhance their effectiveness.

Palladium (0)-Catalyzed Acylcyanation of Arylacetylenes

The compound plays an essential role as a ligand in palladium (0)-catalyzed acylcyanation of arylacetylenes . This reaction is a key step in the synthesis of certain organic compounds.

Deprotection of Allyloxycarbamates

It is also used in the deprotection of allyloxycarbamates . Deprotection is a process in organic chemistry where protecting groups are removed from the molecule they were protecting.

Safety and Hazards

This compound is classified as non-combustible . It can cause skin irritation (H315) and serious eye irritation (H319) . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Mechanism of Action

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride, also known as 1,4-Butylenebis(diphenylphosphine)palladium dichloride, is a complex organometallic compound. This compound plays a significant role in various catalytic reactions, particularly in cross-coupling reactions .

Target of Action

The primary target of this compound is the reactant molecules involved in various cross-coupling reactions . It acts as a catalyst, facilitating the reaction without being consumed in the process.

Mode of Action

The compound interacts with its targets by providing a platform for the reactants to come together and react . The palladium atom in the compound coordinates with the reactant molecules, facilitating their interaction and the subsequent reaction .

Biochemical Pathways

The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Hiyama Coupling, and Heck Reaction . These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis .

Result of Action

The compound facilitates various cross-coupling reactions, leading to the formation of desired products . For example, it can catalyze the styrene carbonylation, coupling of alkyl Grignard reagents with organic halides, selective monoalkylation of organic polyhalides, and modification of the dihalovinyl moiety of synthetic pyrethroids .

properties

IUPAC Name

dichloropalladium;4-diphenylphosphanylbutyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXJBXVWVPVTOO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28Cl2P2Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450296
Record name (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

603.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(diphenylphosphino)butane-palladium(II) chloride

CAS RN

29964-62-3
Record name (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichloro-1,4-bis(diphenyl phosphino)butane Palladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What catalytic properties make 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride useful in organic synthesis?

A1: 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride (DPPB) is a valuable catalyst in organic synthesis due to its ability to facilitate the formation of carbon-carbon bonds. One notable application is its use in the synthesis of diphenyl carbonate by catalytic oxidation of phenol. [] This reaction is particularly relevant for producing polycarbonate plastics, highlighting the industrial significance of DPPB.

A1: The structure of DPPB features a palladium(II) center coordinated by two diphenylphosphine groups linked by a butane chain. This specific ligand arrangement significantly influences the catalyst's activity and selectivity. The diphenylphosphine groups act as strong electron donors, increasing electron density at the palladium center. This electronic configuration facilitates oxidative addition and reductive elimination steps crucial for catalytic cycles involving carbon-carbon bond formation. The butane bridge provides a flexible backbone that allows the catalyst to accommodate different substrate sizes and geometries.

Q2: What analytical techniques are commonly employed to characterize 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride?

A2: Several techniques are used to characterize DPPB and confirm its synthesis, including:

  • IR Spectroscopy: Provides information about the presence of functional groups, such as the phosphine ligands and Pd-Cl bond. []
  • ¹H-NMR Spectroscopy: Confirms the structure and purity of the synthesized complex by analyzing the hydrogen atom environments. []
  • Elemental Analysis (EA): Determines the percentage composition of elements (carbon, hydrogen, etc.) to verify the compound's purity and confirm its empirical formula. []
  • Thermogravimetric Analysis (TG): Assesses the thermal stability of the compound by measuring its weight loss as a function of temperature. This helps determine its decomposition temperature and potential for use under various reaction conditions. []

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